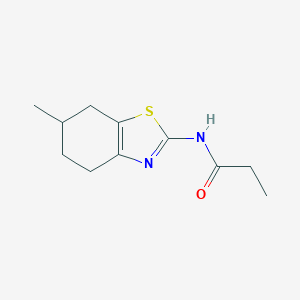
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, also known as TBNPA, is a chemical compound that belongs to the class of benzothiazoles. TBNPA is widely used as a flame retardant in various industrial applications, including plastics, textiles, and electronics.
Wirkmechanismus
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide functions as a flame retardant by releasing nitrogen gas when exposed to high temperatures. The nitrogen gas dilutes the oxygen in the surrounding environment, which reduces the flammability of the material. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide also forms a protective char layer on the surface of the material, which further reduces the spread of flames.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. However, some studies have suggested that N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may have toxic effects on aquatic organisms, such as fish and algae. Further research is needed to fully understand the potential environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant in various industrial applications, and it has been shown to be effective in reducing the flammability of materials. However, there are some limitations to its use in lab experiments. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be difficult to handle due to its high melting point and low solubility in water. Additionally, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide may interfere with some analytical methods, such as gas chromatography.
Zukünftige Richtungen
There are several future directions for research on N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. One area of interest is the development of more sustainable and environmentally friendly flame retardants. Researchers are also investigating the potential health effects of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, including its potential to act as an endocrine disruptor. Additionally, there is a need for further research on the environmental impacts of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, particularly on aquatic ecosystems.
Conclusion:
In conclusion, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a widely used flame retardant that has been extensively studied for its effectiveness in reducing the flammability of materials. However, there are some limitations to its use in lab experiments, and there are concerns about its potential environmental and health impacts. Further research is needed to fully understand the properties and applications of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, as well as its potential risks and benefits.
Synthesemethoden
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be synthesized by reacting 2-mercaptobenzothiazole with methylacrylamide in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its flame retardant properties. It has been shown to be effective in reducing the flammability of various materials, including polyurethane foam, polycarbonate, and epoxy resins. N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is also being investigated for its potential as a flame retardant in textiles, such as cotton and polyester.
Eigenschaften
Produktname |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
|---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H16N2OS/c1-3-10(14)13-11-12-8-5-4-7(2)6-9(8)15-11/h7H,3-6H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
KGVIWXNNQJUCQK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Kanonische SMILES |
CCC(=O)NC1=NC2=C(S1)CC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)

![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)


![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)





